6"-O-xylosyl-glycitin
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Overview
Description
6’-O-xylosyl-glycitin is a naturally occurring isoflavone glycoside isolated from the flower of Pueraria thunbergiana Benth . It belongs to the class of flavonoids and has the molecular formula C27H30O14 with a molecular weight of 578.52 g/mol . This compound is known for its potential biological activities and is primarily used in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-O-xylosyl-glycitin typically involves the extraction and isolation from natural sources such as the flowers of Pueraria thunbergiana Benth . The extraction process often includes the use of solvents like methanol or ethanol, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) for purification .
Industrial Production Methods
large-scale extraction from plant sources using optimized solvent extraction and purification techniques could be a potential method for industrial production .
Chemical Reactions Analysis
Types of Reactions
6’-O-xylosyl-glycitin can undergo various chemical reactions, including:
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to yield the aglycone and sugar moieties.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Major Products Formed
Hydrolysis: Aglycone (glycitin) and xylose.
Oxidation: Oxidized derivatives such as quinones.
Reduction: Reduced forms of the compound.
Scientific Research Applications
6’-O-xylosyl-glycitin has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of isoflavones
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects
Industry: Utilized in the development of natural product libraries for drug screening and discovery.
Mechanism of Action
The mechanism of action of 6’-O-xylosyl-glycitin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Cytotoxic Effects: It induces apoptosis and differentiation in cancer cells by modulating signaling pathways such as the MAPK and PI3K/Akt pathways.
Comparison with Similar Compounds
6’-O-xylosyl-glycitin can be compared with other similar isoflavone glycosides, such as:
Glycitin: The aglycone form of 6’-O-xylosyl-glycitin, lacking the xylose moiety.
Tectoridin: Another isoflavone glycoside with similar biological activities.
6’'-O-xylosyl-tectoridin: A structurally similar compound with an additional xylosyl group.
Uniqueness
6’-O-xylosyl-glycitin is unique due to its specific glycosylation pattern, which may influence its solubility, stability, and biological activity compared to other isoflavone glycosides .
Properties
Molecular Formula |
C27H30O14 |
---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O14/c1-36-17-6-13-16(37-8-14(20(13)30)11-2-4-12(28)5-3-11)7-18(17)40-27-25(35)23(33)22(32)19(41-27)10-39-26-24(34)21(31)15(29)9-38-26/h2-8,15,19,21-29,31-35H,9-10H2,1H3 |
InChI Key |
MYJXWCIZOOKQLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O |
Origin of Product |
United States |
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